![molecular formula C19H16F2N4O2 B6251926 2-fluoro-5-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyridine CAS No. 915225-92-2](/img/new.no-structure.jpg)
2-fluoro-5-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyridine
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Overview
Description
The compound 2-fluoro-5-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyridine is an intriguing molecule of interest within various scientific domains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyridine typically involves multi-step synthetic procedures:
Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the cyclization of corresponding amidoximes with carboxylic acids or their derivatives.
Synthesis of the piperidine-1-carbonyl moiety: : A nucleophilic substitution reaction where a piperidine derivative is reacted with carbonyl compounds under controlled conditions.
Attachment of the fluorinated aromatic rings:
Industrial Production Methods
Scaling the production to industrial levels requires optimization of the reaction conditions and use of cost-effective reagents. Typically, continuous-flow synthesis and automated reactors are employed to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation and Reduction: : This compound may undergo oxidation to form oxadiazole N-oxides or reduction to yield corresponding amines or alcohols.
Substitution Reactions: : The pyridine ring and piperidine moiety are susceptible to nucleophilic substitution, especially in the presence of strong nucleophiles.
Hydrolysis: : Under acidic or basic conditions, hydrolysis can cleave certain bonds in the molecule, leading to breakdown products.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under acidic conditions.
Reduction: : Commonly used reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Typical reagents include alkyl halides, sulfonates, and nucleophiles like amines or thiols.
Major Products Formed
Major products depend on the nature of the reagents and conditions used, but can include variously substituted oxadiazoles, pyridine derivatives, and piperidine-based fragments.
Scientific Research Applications
This compound has numerous applications:
Chemistry: : As an intermediate in organic synthesis and for the development of new materials.
Biology: : It serves as a molecular probe in biological studies, particularly in receptor binding assays.
Medicine: : Potentially, it can be a lead compound for drug development, especially in designing novel therapeutics for neurological disorders.
Industry: : Used in the development of specialty chemicals and advanced materials with specific desired properties.
Mechanism of Action
The precise mechanism of action for 2-fluoro-5-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyridine varies with its application. In biological systems:
Molecular Targets: : It may interact with specific receptors or enzymes, modulating their activity.
Pathways Involved: : Involves binding to target molecules, triggering signal transduction pathways, and resulting in physiological effects.
Comparison with Similar Compounds
When compared to similar compounds:
Other fluorinated heterocycles: : Like fluoropyridines or fluorobenzenes, it shows distinct properties due to its specific ring structure and substituents.
Unique Features: : The presence of both fluorinated aromatic rings and an oxadiazole ring confers unique chemical and biological properties.
Similar Compounds: : Includes 2-fluoropyridine, 5-(4-fluorophenyl)-1,2,4-oxadiazole, and 1-carbonylpiperidine derivatives.
This compound stands out for its versatility and potential across various scientific and industrial fields, driven by its intricate structure and reactive nature.
Properties
CAS No. |
915225-92-2 |
---|---|
Molecular Formula |
C19H16F2N4O2 |
Molecular Weight |
370.4 |
Purity |
96 |
Origin of Product |
United States |
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